(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Overview
Description
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol, also known as 7-hydroxy-4-oxo-2,3,5,8-tetrahydropyrrolizin-1-ium, is an important organic compound that has a wide range of applications in scientific research. It is a pyrrolizinium-1-ol, which is a type of heterocyclic compound that is composed of a ring of five carbon atoms and one nitrogen atom. This compound has been studied extensively in recent years due to its unique properties and potential applications in various fields, such as medicine and biochemistry. We will also discuss potential future directions for research involving this compound.
Scientific Research Applications
Synthesis of Bioactive Molecules
Asymmetric Synthesis and Natural Product Derivatives : A study by Kotian et al. (2005) outlines a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound which serves as a useful intermediate for synthesizing various bioactive molecules. This synthesis involves an asymmetric 1,3-dipolar cycloaddition reaction, showcasing the molecule's significance in the efficient and scalable production of compounds with potential pharmaceutical applications Kotian, Lin, El-Kattan, & Chand, 2005.
Material Science and Conductive Polymers
Electroactive and Conductive Materials : Xu et al. (2014) have synthesized TEMPO-contained polypyrrole derivatives for use as cathode material in organic radical batteries. These polymers exhibit superior electrochemical performance due to their stable conductive polypyrrole main chain and flexible linking side-chain, demonstrating the relevance of pyrrolizine derivatives in developing advanced materials for energy storage applications Xu, Yang, Su, Ji, & Zhang, 2014.
Advanced Synthetic Methodologies
Innovative Synthetic Routes : The work by Gabriele et al. (2012) presents a palladium iodide-catalyzed approach to synthesize functionalized pyrrole derivatives, showcasing the molecule's role in facilitating the development of novel and convenient synthetic methodologies for constructing complex heterocyclic structures. This research underlines the molecule's contribution to expanding the toolkit of organic synthesis through catalytic and regioselective transformations Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012.
properties
IUPAC Name |
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO3/c2*10-5-6-1-3-9(12)4-2-7(11)8(6)9/h2*1,7-8,10-11H,2-5H2/t2*7-,8-,9+/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCZBENCWMGBQS-DJBHWWRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-].C1C[N@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218830 | |
Record name | Isatinecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol | |
CAS RN |
6870-33-3 | |
Record name | Isatinecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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